
(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a compound with the molecular formula C19H17FN4O2 and a molecular weight of 352.369. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring linked to a pyridine ring through a CC or CN bond . It also contains a furan ring and a piperazine ring, which are common structures in many pharmaceutical compounds. The presence of these rings may influence the compound’s reactivity and biological activity.Scientific Research Applications
Synthesis and Structural Exploration
The title compound, (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, was synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated for antiproliferative activity. Its structure was characterized using IR, 1H NMR, LC-MS spectra and confirmed by X-ray diffraction studies. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds of the type C—H…O and C—H…N, contributing to the molecule's stability. Further, Hirshfeld surface analysis employing 3D molecular surface contours and 2D fingerprint plots have been used to analyze intermolecular interactions present in the solid state of the crystal (Prasad et al., 2018).
Biological Activity and Pharmacological Potential
The series of novel conformationally restricted butyrophenones, including molecules bearing structural similarities to this compound, were prepared and evaluated as antipsychotic agents through in vitro assays for affinity for dopamine receptors (D(1), D(2), D(4)) and serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)). These studies suggest the potential of such compounds as neuroleptic drugs due to their potency and selectivity depending on the amine fragment connected to the cyclohexanone structure (Raviña et al., 2000).
Synthetic Pathways and Chemical Transformations
In a synthetic exploration, the facile synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate was reported. This synthesis pathway involves several steps including regiospecific conversion of ester functionalities connected directly to the aromatic ring to acid, oxidation to corresponding ketoesters, and intramolecular cyclization forming a fused pyridazinone skeleton, among others. This study highlights the complexity and potential of synthetic routes involving this compound or related compounds (Koza et al., 2013).
properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCUDLWKIPFVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)
![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2567262.png)
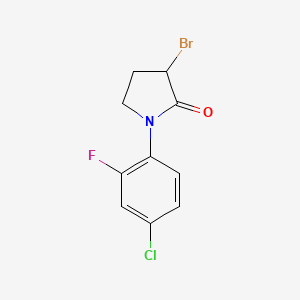

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)

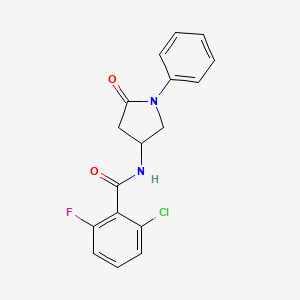

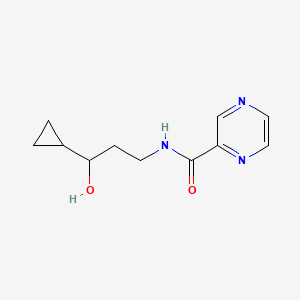
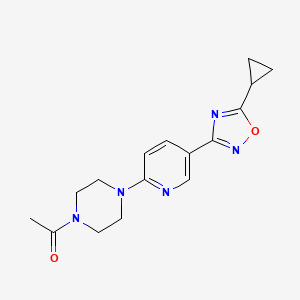

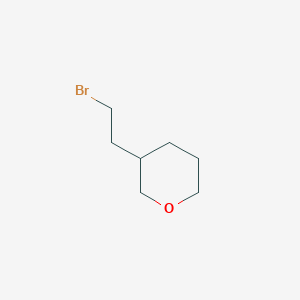
![6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2567284.png)